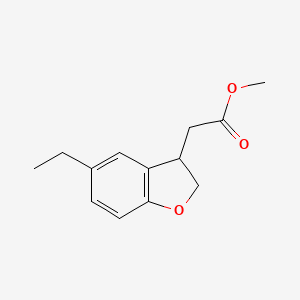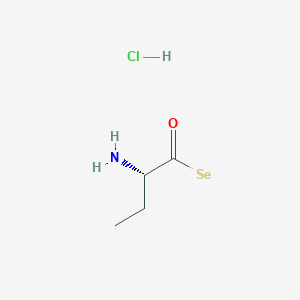
(2S)-2-amino-1-hydroxybutane-1-selone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylseleno)-Ala-OH.HCl is a compound that features a methylseleno group attached to an alanine derivative. This compound is of interest due to its unique selenium-containing structure, which imparts distinct chemical and biological properties. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylseleno)-Ala-OH.HCl typically involves the introduction of a methylseleno group into an alanine derivative. One common method is the reaction of alanine with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 3-(Methylseleno)-Ala-OH.HCl may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Methylseleno)-Ala-OH.HCl can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylseleno group.
Substitution: The compound can participate in substitution reactions where the methylseleno group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group typically yields selenoxide or selenone derivatives, while reduction reactions revert these products back to the original methylseleno group.
科学的研究の応用
3-(Methylseleno)-Ala-OH.HCl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its role in biological systems, particularly in the context of selenium metabolism and antioxidant defense.
Medicine: Research explores its potential therapeutic applications, including its use as an antioxidant and in the treatment of selenium deficiency-related conditions.
Industry: The compound is utilized in the development of selenium-based materials and catalysts.
作用機序
The mechanism of action of 3-(Methylseleno)-Ala-OH.HCl involves its interaction with biological molecules through its selenium moiety. Selenium is incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox homeostasis. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to various biological processes.
類似化合物との比較
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar biological functions.
Methylselenocysteine: A compound with a similar structure but different biological activity.
Uniqueness
3-(Methylseleno)-Ala-OH.HCl is unique due to its specific methylseleno group attached to an alanine derivative, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its role in selenium metabolism make it a valuable compound for research and industrial applications.
特性
分子式 |
C4H9ClNOSe |
|---|---|
分子量 |
201.54 g/mol |
InChI |
InChI=1S/C4H8NOSe.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3;1H/t3-;/m0./s1 |
InChIキー |
RQXQTWBJRXIFIH-DFWYDOINSA-N |
異性体SMILES |
CC[C@@H](C(=O)[Se])N.Cl |
正規SMILES |
CCC(C(=O)[Se])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro-](/img/structure/B12332657.png)
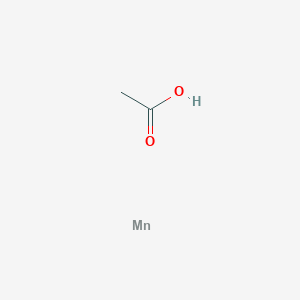
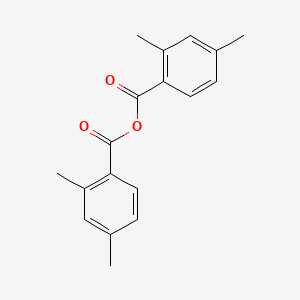

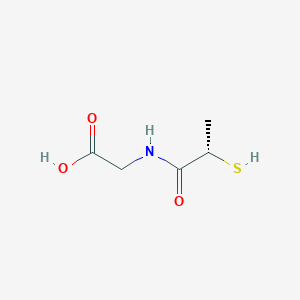
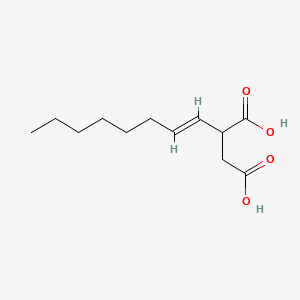
![5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
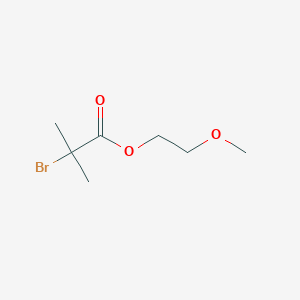
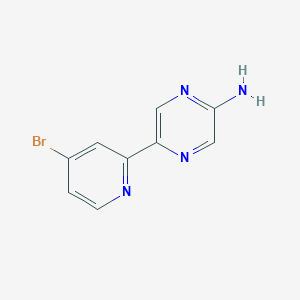
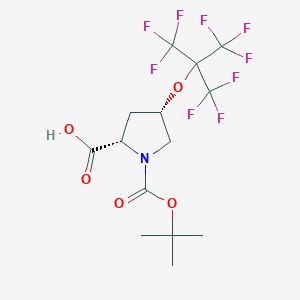
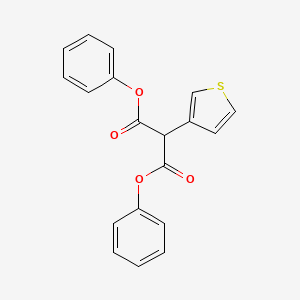
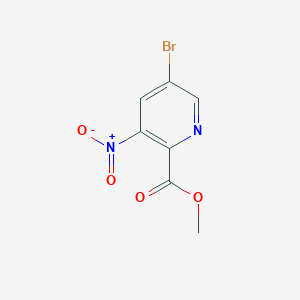
![N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide](/img/structure/B12332745.png)
